molecular formula C11H16N2O2 B062198 N-[3-(3-aminopropoxy)phenyl]acetamide CAS No. 189683-22-5

N-[3-(3-aminopropoxy)phenyl]acetamide

Cat. No.: B062198
CAS No.: 189683-22-5
M. Wt: 208.26 g/mol
InChI Key: FNUUHZHUYDAHBO-UHFFFAOYSA-N
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Description

N-[3-(3-aminopropoxy)phenyl]acetamide is a chemical compound with the molecular formula C11H16N2O2. It is a derivative of phenylacetamide and has gained attention in the scientific community due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-aminopropoxy)phenyl]acetamide typically involves the reaction of 3-aminopropanol with 3-bromoaniline, followed by acetylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The acetylation step can be carried out using acetic anhydride or acetyl chloride in the presence of a base like pyridine .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-aminopropoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation are commonly employed

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagent used

Scientific Research Applications

N-[3-(3-aminopropoxy)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[3-(3-aminopropoxy)phenyl]acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    N-[3-(3-aminopropoxy)phenyl]acetamide:

    Phenylacetamide: A simpler derivative with different properties and applications.

    3-aminopropanol: A precursor in the synthesis of this compound with its own set of applications

Uniqueness

This compound stands out due to its combination of an aromatic ring with an amino group and an acetamide moiety, which imparts unique chemical and biological properties.

Properties

IUPAC Name

N-[3-(3-aminopropoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-9(14)13-10-4-2-5-11(8-10)15-7-3-6-12/h2,4-5,8H,3,6-7,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUUHZHUYDAHBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370717
Record name N-[3-(3-aminopropoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189683-22-5
Record name N-[3-(3-aminopropoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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